3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol: Chemical Properties, Structural Analysis, and Synthetic Methodologies
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol: Chemical Properties, Structural Analysis, and Synthetic Methodologies
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The compound 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol (CAS: 1203499-49-3) is a highly functionalized heterocyclic building block widely utilized in medicinal chemistry and agrochemical development 1. Characterized by a central pyridine core, it features orthogonal reactive sites: a C2-chlorine atom primed for nucleophilic aromatic substitution (SNAr), a sterically tuning C5-methyl group, and a C3-propargyl alcohol moiety. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and a self-validating synthetic methodology based on the Sonogashira cross-coupling reaction.
Structural & Physicochemical Profile
The utility of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol stems from its precise structural architecture. The electron-withdrawing nature of the pyridine nitrogen, coupled with the inductive effect (-I) of the C2-chlorine, renders the ring electron-deficient. This electronic environment stabilizes the molecule while leaving the terminal hydroxyl group of the propargyl moiety available for subsequent functionalization, such as esterification, oxidation to an aldehyde, or click-chemistry cycloadditions.
Quantitative Chemical Data
The following table summarizes the core physicochemical properties essential for analytical tracking and formulation calculations 2.
| Property | Value |
| IUPAC Name | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol |
| CAS Registry Number | 1203499-49-3 |
| Molecular Formula | C9H8ClNO |
| Molecular Weight | 181.62 g/mol |
| SMILES String | Cc1cnc(Cl)c(c1)C#CCO |
| Hydrogen Bond Donors | 1 (Terminal Hydroxyl) |
| Hydrogen Bond Acceptors | 2 (Pyridine Nitrogen, Hydroxyl Oxygen) |
| Rotatable Bonds | 2 |
Synthetic Architecture: Sonogashira Cross-Coupling
The most efficient and chemoselective route to synthesize 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol is via the Sonogashira cross-coupling reaction 3. This palladium-catalyzed, copper-cocatalyzed transformation couples an aryl halide with a terminal alkyne.
Reagent Selection and Causality
| Reagent | CAS Number | Role in Synthesis |
| 3-Bromo-2-chloro-5-methylpyridine | 17282-03-0 | Electrophilic Aryl Halide 4 |
| Prop-2-yn-1-ol (Propargyl alcohol) | 107-19-7 | Nucleophilic Terminal Alkyne 5 |
| Pd(PPh3)2Cl2 | 13965-03-2 | Primary Catalyst |
| Copper(I) iodide (CuI) | 7681-65-4 | Co-catalyst (Forms Cu-acetylide) |
| Triethylamine (TEA) | 121-44-8 | Base / Ligand / Solvent |
Mechanistic Causality: Why does the reaction selectively occur at the C3-Br bond rather than the C2-Cl bond? The oxidative addition of the Pd(0) active catalyst into a C-Br bond is kinetically favored over a C-Cl bond due to the lower bond dissociation energy of C-Br (~68 kcal/mol) compared to C-Cl (~81 kcal/mol). This thermodynamic differential ensures near-perfect chemoselectivity. Furthermore, while the unprotected hydroxyl group of propargyl alcohol can sometimes interfere with Pd catalysts, the standard Sonogashira conditions utilizing CuI and an amine base selectively activate the terminal alkyne C-H bond over the O-H bond [[6]]().
Figure 1: Reagent workflow for the synthesis of 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol.
Self-Validating Experimental Protocol
To ensure reproducibility and high yield, the following step-by-step methodology includes built-in validation checkpoints.
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Preparation & Degassing (Critical Step):
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Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 3-bromo-2-chloro-5-methylpyridine (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.05 equiv). Seal with a rubber septum.
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Action: Perform three cycles of vacuum evacuation and argon backfilling.
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Causality/Validation: Oxygen must be rigorously excluded. Cu(I) in the presence of O2 and an amine base will rapidly catalyze the oxidative homocoupling of propargyl alcohol (Glaser coupling). Validation: The absence of a blue/green tint (indicative of oxidized Cu(II) species) upon solvent addition confirms a sufficiently anaerobic environment.
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Solvent & Reagent Addition:
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Action: Inject anhydrous, degassed Tetrahydrofuran (THF) (0.2 M) and Triethylamine (TEA) (3.0 equiv) via syringe.
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Action: Add prop-2-yn-1-ol (1.5 equiv) dropwise over 5 minutes.
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Reaction Execution:
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Action: Heat the reaction mixture to 65 °C in an oil bath and stir for 8–12 hours.
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Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. The disappearance of the non-polar starting material (3-bromo-2-chloro-5-methylpyridine) and the emergence of a new, more polar spot (due to the hydroxyl group of the product) validates the successful progression of the coupling phase.
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Workup & Purification:
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Action: Cool the mixture to room temperature. Filter the crude suspension through a short pad of Celite to remove insoluble palladium and copper salts. Wash the pad thoroughly with Ethyl Acetate (3 × 15 mL).
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Action: Concentrate the filtrate under reduced pressure. Purify the resulting dark residue via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate to yield the pure 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol.
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Figure 2: Mechanistic workflow of the Pd/Cu-catalyzed Sonogashira cross-coupling cycle.
Safety and Handling Protocols
When synthesizing or handling 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol, strict adherence to safety protocols is required due to the hazards associated with the starting materials:
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Propargyl Alcohol (CAS 107-19-7): This reagent is highly toxic by inhalation, ingestion, and skin absorption, and is a flammable liquid 5. It must be handled exclusively inside a certified fume hood using appropriate PPE (nitrile gloves, lab coat, and safety goggles).
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Pyridine Derivatives: Halogenated pyridines are known skin and eye irritants. Avoid direct contact and inhalation of dust or vapors.
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Heavy Metals: Palladium and copper waste must be segregated and disposed of according to institutional hazardous waste guidelines.
References
- Molport. 3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol.
- Sigma-Aldrich. 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol.
- The Journal of Organic Chemistry (ACS Publications). Synthetic Access to Functionalized Dipolarophiles of Lewis Basic Complexant Scaffolds through Sonogashira Cross-Coupling.
- The Journal of Organic Chemistry (ACS Publications). A Copper- and Amine-Free Sonogashira Reaction Employing Aminophosphines as Ligands.
- Fisher Scientific. 3-Bromo-2-chloro-5-methylpyridine.
- Wikipedia. Propargyl alcohol.
Sources
- 1. 3-(2-chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | 1203499-49-3 | Buy Now [molport.com]
- 2. 3-(2-クロロ-5-メチルピリジン-3-イル)プロパ-2-イン-1-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3-Bromo-2-chloro-5-methylpyridine 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
